3-Oxa-7-azabicyclo[4.2.0]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-oxa-7-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2 |
InChI Key |
OWCAMBJMYHYNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1NC2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Oxa 7 Azabicyclo 4.2.0 Octane
Ring-Opening Reactions and Associated Mechanisms
The fused ring system of 3-Oxa-7-azabicyclo[4.2.0]octane, which incorporates a four-membered azetidine (B1206935) ring, is susceptible to ring-opening reactions. This reactivity is largely driven by the desire to relieve the inherent ring strain of the bicyclic structure. The azetidine ring can be opened to yield useful amides, alkenes, and amines. researchgate.net For instance, the reductive ring-opening of related 2-azetidinones with sodium borohydride (B1222165) can produce 3-aminopropan-1,2-diols. researchgate.net The specific products formed are dependent on the substitution pattern on the 2-azetidinone ring. researchgate.net
In related oxetane (B1205548) systems, which share the strained four-membered ring characteristic, ring-opening can be initiated under various conditions, including acid catalysis or through the use of nucleophiles. acs.org For example, the reaction of certain oxetanes with anilines in the presence of a chiral phosphoric acid can lead to the formation of tetrahydroisoquinolines. acs.org
Substitution Reactions and Regioselectivity
Substitution reactions on the this compound skeleton can be influenced by the nature of the substituents and the reaction conditions. In related azabicyclo[4.2.0]octane systems, metal-catalyzed allylic substitution reactions of terminal allylic electrophiles have been studied, with regioselectivity being a key aspect. whiterose.ac.uk For example, palladium-catalyzed allylation of nucleophiles often leads to linear products. whiterose.ac.uk
The presence of the oxygen and nitrogen heteroatoms can direct the regioselectivity of these reactions. For instance, in the synthesis of related bicyclic compounds, intramolecular substitutive cyclization is a key method for forming β-lactam rings. dokumen.pub
Oxidation and Reduction Pathways
Conversely, reduction reactions can alter the oxidation state of the molecule, often resulting in the formation of alcohols. smolecule.com A common method for the synthesis of azetidines is the reduction of β-lactams. researchgate.net For instance, sodium borohydride has been used for the carbonyl reduction of 3-(2-fluoro-5-nitro)phenyl-4-benzoyl-2-azetidinones, leading to stereoisomeric carbinols which can then be cyclized to form novel 4-oxa-7-azabicyclo[4.2.0]octane skeletons. researchgate.net
Carbonylation and Olefin Cyclization Reactions
While specific data on carbonylation and olefin cyclization reactions of this compound is limited, related azabicyclo systems have been shown to participate in such transformations. For example, cis-7-Azabicyclo[3.3.0]octane can act as a catalyst in carbonylation and olefin cyclization reactions, facilitating the formation of various cyclic compounds.
Intramolecular [2+2] photocycloaddition reactions of olefins are a common method for the synthesis of bicyclo[4.2.0]octane systems. tum.de These reactions can be catalyzed by Cu(I) or proceed via direct excitation or sensitization. tum.de
Rearrangement Reactions within the Bicyclic Framework
The strained nature of the this compound ring system can predispose it to various rearrangement reactions. In a related system, the Beckmann rearrangement of substituted 2-hydroximinonorbornanone carboxylic acids has been investigated for the synthesis of functionalized azabicyclic compounds. core.ac.uk
Furthermore, photochemical Wolff rearrangement has been employed in the generation of benzyloxyketene, which subsequently reacts to form 3-oxa-1-azabicyclo[4.2.0]octane derivatives. researchgate.net The di-π-methane, oxa-di-π-methane, and aza-di-π-methane photoisomerizations are also relevant rearrangement pathways for related bicyclic systems. acs.org
Role of Ring Strain in Reactivity
The reactivity of this compound is significantly influenced by the inherent strain in its bicyclic framework, which is a fusion of a six-membered and a four-membered ring. This ring strain enhances the reactivity of the molecule, particularly in ring-opening reactions. The bicyclo[4.2.0] framework is generally considered to have less strain compared to systems with smaller fused rings like bicyclo[3.2.0] or bicyclo[2.2.0].
The strain in the four-membered azetidine ring makes the amide bond more susceptible to cleavage, a critical factor in the mechanism of action of β-lactam antibiotics which share this structural motif. nih.gov The degree of pyramidalization of the nitrogen atom within the β-lactam ring is a key indicator of this strain and enhanced reactivity. nih.gov Computational studies on related oxetane rings have shown that the strain is a key factor in their chemical behavior, acting as a conformational lock and influencing their biological activity. acs.org The influence of ring strain on reaction outcomes is also evident in acyl radical reactions of bicyclo[2.2.2]octenone skeletons, where the size of a fused ring dictates whether cyclization or rearrangement occurs. acs.org
Despite a comprehensive search for scientific literature and data, detailed experimental and computational information focusing solely on the chemical compound This compound is not available in publicly accessible records. Research and characterization data are available for various isomers and derivatives with similar bicyclic frameworks, but not for this specific molecule.
For instance, studies on related compounds such as other "azabicyclo[4.2.0]octane" derivatives and "oxa-azabicyclo" systems with different ring arrangements have been published. These studies often include spectroscopic and structural analysis, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques for determining the chemical structure of organic molecules. 2D NMR techniques like COSY and NOESY are used to establish connectivity and spatial relationships between atoms in the molecule.
Infrared (IR) Spectroscopy : This method is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Mass Spectrometry (MS) : MS is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.
X-ray Crystallography : This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of a molecule's structure and stereochemistry.
Computational Chemistry : Methods like Density Functional Theory (DFT) are used to model the electronic structure, predict reactivity, and analyze the conformational preferences of molecules.
While these techniques are standard for the structural elucidation of novel compounds, the specific data for this compound is not present in the surveyed literature. Publications on analogous compounds provide insights into the expected spectral features and structural properties of such bicyclic systems. However, without direct experimental or computational results for the title compound, a detailed and accurate article according to the requested outline cannot be generated.
Structural Elucidation and Conformational Analysis of 3 Oxa 7 Azabicyclo 4.2.0 Octane
Computational Chemistry and Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies on 3-Oxa-7-azabicyclo[4.2.0]octane were not found in the reviewed literature, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to the closely related 3,8-diazabicyclo[4.2.0]octane scaffold. These studies provide a valuable framework for understanding how the three-dimensional arrangement of substituents on the bicyclo[4.2.0]octane core can influence biological activity.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study on 3,8-diazabicyclo[4.2.0]octane derivatives as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, CoMFA models were developed to understand the quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR). The developed models showed good predictive ability, with cross-validated r² (q²) values up to 0.792 and conventional r² values up to 0.935 researchgate.net. The CoMFA contour maps generated in such studies highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity, guiding the design of more potent and selective ligands. For instance, the analysis indicated that both steric and electrostatic factors are critical for the rational design of active and selective nAChR agonists based on the diazabicyclo[4.2.0]octane core researchgate.net.
| CoMFA Model Parameters for 3,8-diazabicyclo[4.2.0]octane Derivatives | |
| Parameter | Value |
| Cross-validated r² (q²) | up to 0.792 researchgate.net |
| Conventional r² | up to 0.935 researchgate.net |
| Field Contribution | |
| Steric | Significant researchgate.net |
| Electrostatic | Significant researchgate.net |
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A study on diazabicyclo[4.2.0]octane derivatives as nAChR agonists demonstrated that CoMSIA models could provide even better predictive power than CoMFA. The best CoMSIA model, which included steric and electrostatic fields, yielded a cross-validated q² of 0.926 and a non-cross-validated r² of 0.983 for the hα4β2 subtype thieme-connect.de. The relative contributions of the fields indicated a strong influence of electrostatic interactions on the activity thieme-connect.de. The graphical output of CoMSIA provides contour maps that visualize the regions where different physicochemical properties are correlated with biological activity, offering a more detailed guide for molecular modification.
| CoMSIA Model Parameters for 3,8-diazabicyclo[4.2.0]octane Derivatives (hα4β2 subtype) | |
| Parameter | Value |
| Cross-validated q² | 0.926 thieme-connect.de |
| Non-cross-validated r² | 0.983 thieme-connect.de |
| Field Contributions | |
| Steric | 12.8% thieme-connect.de |
| Electrostatic | 87.2% thieme-connect.de |
Conformational Analysis and Energy Landscapes
The conformational flexibility and the relative energies of different conformers play a crucial role in the biological activity and reactivity of a molecule. The bicyclo[4.2.0]octane system is known to be conformationally rigid due to the fused four- and six-membered rings.
Computational studies on rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one, a carbocyclic analog, have shown that the six-membered ring adopts a distorted chair conformation. This deviation from an ideal chair geometry is necessary to accommodate the strain of the fused cyclobutane ring. Molecular mechanics calculations suggest that the bicyclic framework imposes significant constraints, leading to a well-defined low-energy conformation.
In the case of this compound, the six-membered ring is a substituted piperidine (B6355638). The conformational preferences of piperidine rings are well-studied and are influenced by factors such as electrostatic interactions and hyperconjugation. The introduction of the oxygen atom at the 3-position and the fusion to the cyclobutane ring will further influence the conformational landscape. While specific energy landscape data for this compound is not available, it is expected to have a limited number of low-energy conformers due to its rigid bicyclic nature.
Prediction of Regioselectivity and Stereochemistry
The prediction of regioselectivity and stereochemistry is a critical aspect of synthetic chemistry involving bicyclic systems. The rigid framework of this compound can be expected to exert significant stereocontrol in chemical reactions.
The formation of the bicyclo[4.2.0]octane skeleton itself often proceeds with high selectivity. For example, the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, has been used to synthesize oxa-diaza-bicyclo[4.2.0]octane derivatives with defined regioselectivity, which can be influenced by the electronic effects of substituents thieme-connect.de.
Furthermore, thermal intramolecular [2+2] cycloadditions of allenes have been shown to produce bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. In these reactions, the geometry of the starting olefin is completely transferred to the cycloadduct, and terminal allenes often yield a single isomer researchgate.net. A stepwise mechanism through a biradical intermediate has been proposed to explain these outcomes researchgate.net.
In the synthesis of the kingianin core, a [2+2] ketene cycloaddition was employed to construct the bicyclo[4.2.0]octane system. The stereochemistry of the resulting cyclobutanone was confirmed by two-dimensional NOESY experiments, highlighting the predictable nature of stereochemical outcomes in such cycloadditions umsl.edu.
Reactions on the pre-formed this compound scaffold are also expected to be highly stereoselective due to the steric hindrance imposed by the bicyclic structure, directing incoming reagents to the less hindered face of the molecule.
Analysis of Ring Strain and Bond Angles
The fusion of a four-membered ring to a six-membered ring in the bicyclo[4.2.0]octane system introduces significant ring strain. This strain is a combination of angle strain, arising from the deviation of bond angles from their ideal values, and torsional strain from the eclipsing of bonds.
The conventional ring strain energy for cis-bicyclo[4.2.0]octane has been reported to be 25.5 kcal/mol thieme-connect.de. This high strain energy is primarily attributed to the cyclobutane ring, where the internal C-C-C bond angles are compressed to approximately 90° from the ideal sp³ tetrahedral angle of 109.5°. The fusion to the six-membered ring further distorts these angles.
X-ray crystallographic studies of bicyclic carbohydrate derivatives containing a 2-oxabicyclo[4.2.0]octane unit confirm the significant deviation from ideal geometries. The ring strain from the four-membered ring forces the pyranose ring into a conformation that deviates strongly from the ideal chair form nih.gov.
Applications of 3 Oxa 7 Azabicyclo 4.2.0 Octane in Organic Synthesis
Use as Building Blocks for Complex Molecular Architectures
The 3-Oxa-7-azabicyclo[4.2.0]octane framework and its derivatives serve as potent building blocks for the synthesis of more complex, sp³-rich molecular architectures, which are highly sought after in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the scaffold provides a robust platform for orienting substituents in defined spatial arrangements, a critical feature for designing molecules that can selectively interact with biological targets.
Researchers utilize functionalized versions of this scaffold as starting materials or key intermediates. For instance, derivatives such as tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate are of significant interest in synthetic programs. smolecule.com The presence of protecting groups and reactive sites allows for controlled, stepwise elaboration into larger structures. The synthesis of the novel 4-oxa-7-azabicyclo[4.2.0]octane skeleton through intramolecular nucleophilic substitution highlights a strategy to create these tricyclic β-lactam systems, which are themselves precursors to other complex molecules. researchgate.net
The substitution of planar aromatic rings with bridged or fused bicyclic scaffolds like this one is an increasingly recognized strategy to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.net These scaffolds act as non-planar bioisosteres, offering a way to escape "flatland" and explore new chemical space. A unified, lead-oriented synthesis approach has been developed to generate over fifty different molecular scaffolds, including an oxa-1-azabicyclo[4.2.0]octane derivative, demonstrating the utility of this core in creating diverse molecular libraries for screening. whiterose.ac.uk
Table 1: Examples of Functionalized this compound Derivatives in Synthesis
| Compound Name | CAS Number | Application/Significance |
| This compound | 86423-01-0 | Parent scaffold used as a foundational building block. bldpharm.com |
| This compound hydrochloride | 2413870-51-4 | Hydrochloride salt form, often used for improved handling and solubility. bldpharm.com |
| (1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride | 2445749-75-5 | Enantiomerically pure version, crucial for asymmetric synthesis. bldpharm.com |
| 8-Oxo-2,2,5,7-tetramethyl-7-(hydroxymethyl)-3-oxa-1-azabicyclo[4.2.0]octane | Not Available | A highly substituted derivative prepared via enolate chemistry, showcasing the scaffold's capacity for functionalization. prepchem.com |
| tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate | Not Available | A protected derivative used as a versatile intermediate in medicinal chemistry. smolecule.com |
Intermediates in the Synthesis of Natural Products and Analogues
The bicyclo[4.2.0]octane ring system is a structural motif present in several natural products. rsc.org For example, the formation of a bicyclo[4.2.0]octane scaffold is a key step in the total synthesis of kingianin F, accomplished via a Diels-Alder reaction. rsc.org While direct applications of the parent this compound in the total synthesis of natural products are not extensively documented, its structural features make it an ideal intermediate for creating analogues of natural products.
The synthesis of complex natural product analogues often relies on building blocks that can impart specific stereochemical and conformational constraints. The rigid this compound scaffold is well-suited for this purpose, enabling chemists to mimic the core structures of biologically active compounds while introducing novel functionality. evitachem.com The strategy is analogous to the use of other bicyclic systems, such as the 8-azabicyclo[3.2.1]octane core, which is central to the synthesis of the tropane (B1204802) alkaloid family of natural products. rsc.org
Role in the Construction of Strained Cyclic Systems
The this compound scaffold is itself a strained cyclic system due to the fusion of a six-membered ring with a four-membered azetidine (B1206935) (or β-lactam) ring. researchgate.net This inherent strain is not a liability but rather a powerful tool in synthesis, as it can be harnessed to drive chemical transformations. The energy stored in the strained ring can be released in ring-opening reactions, providing access to functionalized monocyclic structures that might be difficult to synthesize through other means. researchgate.net
The construction of the bicyclo[4.2.0]octane framework often involves cyclization reactions that form the strained four-membered ring as the key step. researchgate.net Furthermore, the rigidity of the bicyclo[4.2.0] system can induce significant strain in functional groups attached to it. For example, the study of amide bond distortion in related 8-oxo-1,3-diazabicyclo[4.2.0]octane systems reveals that the bicyclic framework forces the amide bond to become non-planar, which dramatically alters its reactivity. nih.gov This principle can be extended to leverage the scaffold to create other strained structures or to activate otherwise unreactive functional groups. The use of strained cyclic allene (B1206475) intermediates in cycloaddition reactions to rapidly build complex heterocyclic scaffolds further illustrates the synthetic power of strained systems in modern chemistry. acs.org
Catalytic Applications in Chemical Reactions
The heteroatomic nature of this compound suggests its potential for use in catalysis. The nitrogen and oxygen atoms within the scaffold possess lone pairs of electrons that can coordinate with transition metals. This coordination ability makes the scaffold a candidate for use as a chiral ligand in asymmetric catalysis, where the rigid bicyclic structure could create a well-defined chiral environment around a metal center, thereby controlling the stereochemical outcome of a reaction.
Modular Synthesis Strategies Employing the Bicyclic Scaffold
Modular synthesis is a powerful strategy that allows for the efficient generation of large libraries of compounds by combining a set of interchangeable building blocks. The this compound scaffold is an excellent core for such strategies. whiterose.ac.uk Its rigid framework serves as a central anchor to which various functionalities can be attached in a systematic and predictable manner.
In a lead-oriented synthesis program, a common intermediate, such as a functionalized oxa-azabicyclo[4.2.0]octane derivative, can be subjected to a range of reactions to append different substituents. whiterose.ac.uk This approach enables the rapid exploration of the chemical space around the core scaffold, facilitating the optimization of properties for applications in areas like drug discovery. By varying the building blocks that are attached to the bicyclic core, chemists can fine-tune molecular properties to achieve desired biological activities or material characteristics, making this a highly efficient method for developing new chemical entities. whiterose.ac.ukwhiterose.ac.uk
Biological and Medicinal Chemistry Research Excluding Clinical Data, Dosage, Safety
Scaffold Design for Biological Interaction
The rigid nature of the 3-Oxa-7-azabicyclo[4.2.0]octane scaffold is a key feature in its application in drug design. This rigidity helps to pre-organize appended functional groups into a specific spatial arrangement, which can lead to more selective and high-affinity binding to biological targets.
The this compound core and its analogs, such as the closely related 3,8-diazabicyclo[4.2.0]octane, serve as foundational scaffolds for ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netacs.org These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes and neurological disorders. nih.gov The bicyclic structure acts as a rigid anchor, positioning key pharmacophoric elements, such as a pyridine (B92270) ring, in an optimal orientation to interact with the amino acid residues within the nAChR binding site. acs.orgnih.gov By modifying the substituents on the bicyclic core, researchers can fine-tune the interaction with the target receptor to achieve desired biological activity. nih.gov The development of potent and selective nAChR agonists has been a significant application, with some analogs showing promise as potential analgesics. acs.orgnih.gov
The fused ring system of the bicyclo[4.2.0]octane core significantly restricts conformational flexibility. researchgate.net This "conformational lock" is a desirable attribute in medicinal chemistry as it reduces the entropic penalty associated with a ligand binding to its receptor, potentially increasing binding affinity. The defined three-dimensional shape and the specific arrangement of heteroatoms create a distinct stereoelectronic profile. The oxygen and nitrogen atoms influence the molecule's polarity and ability to form hydrogen bonds, which are crucial for molecular recognition at the receptor site. For instance, in the related 3,8-diazabicyclo[4.2.0]octane series, quantitative structure-activity relationship (QSAR) studies have shown that electrostatic interactions, governed by the placement of nitrogen atoms and substituents, have a strong influence on binding activity at nAChR subtypes. nih.gov The inherent rigidity of the scaffold ensures that the molecule maintains a bioactive conformation, enhancing its selectivity and potency. researchgate.net
In vitro and Animal Model Studies of Biological Activity
Derivatives of the azabicyclo[4.2.0]octane scaffold have been extensively synthesized and evaluated as ligands for nAChRs. researchgate.netacs.orgnih.gov These studies are foundational in understanding how this structural class interacts with these important neurological targets.
Research has primarily focused on developing agonists for nAChRs, which are compounds that activate the receptor upon binding. nih.gov In the well-studied 3,8-diazabicyclo[4.2.0]octane series, numerous analogs have been identified as potent nAChR agonists. researchgate.netacs.org Functional assays measuring the concentration required to elicit a half-maximal response (EC₅₀) have demonstrated that many of these compounds have nanomolar potency, placing them among the most powerful known ligands for the human α4β2 nAChR subtype. researchgate.netacs.org The agonist activity of these compounds is a key factor in their potential therapeutic effects, such as analgesia, which has been observed in animal models of pain. acs.orgnih.gov While agonist activity is predominant, the specific functional profile can be modulated by structural changes, with some related heterocyclic compounds showing partial agonist or antagonist activity at different nAChR subtypes. ebi.ac.uk
Table 1: Functional Agonist Potency of selected 3,8-Diazabicyclo[4.2.0]octane Analogs at Human α4β2 nAChRs
Data sourced from studies on 3,8-diazabicyclo[4.2.0]octane analogs, which share the core bicyclo[4.2.0]octane scaffold. Efficacy is relative to a control agonist. Data from Frost et al., 2006. acs.org
A critical aspect of nAChR ligand development is achieving selectivity for a specific receptor subtype to maximize therapeutic effects while minimizing side effects. nih.gov The α4β2 subtype is a major target for conditions like pain and cognitive disorders, whereas activity at the α3β4 subtype, found mainly in the peripheral nervous system, is often associated with undesirable cardiovascular and gastrointestinal effects. nih.gov While many potent 3,8-diazabicyclo[4.2.0]octane analogs show high affinity for the α4β2 subtype, they often lack selectivity over the α3β4 subtype. researchgate.netnih.gov However, QSAR studies have provided a path toward designing more selective compounds. These studies indicate that modifying steric and electrostatic properties at specific positions on the bicyclic ring can enhance activity for the hα4β2 subtype while reducing it for the hα3β4 subtype. nih.gov For example, some analogs exhibit picomolar affinity at the hα4β2 receptor, rivaling or even exceeding that of the potent natural alkaloid epibatidine. acs.orgnih.gov
Table 2: Binding Affinity of selected 3,8-Diazabicyclo[4.2.0]octane Analogs at Human nAChR Subtypes
Data sourced from radioligand binding assays on 3,8-diazabicyclo[4.2.0]octane analogs. Ki represents the inhibition constant, with lower values indicating higher binding affinity. Data from Frost et al., 2006. acs.org
Table of Mentioned Compounds
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a significant area of research for the management of inflammatory responses. nih.gov NAAA is a cysteine hydrolase responsible for the breakdown of the endogenous anti-inflammatory and analgesic molecule palmitoylethanolamide (B50096) (PEA). nih.govnih.gov By inhibiting NAAA, the levels of PEA are preserved, which enhances and prolongs its therapeutic effects at inflamed sites. nih.gov
Research has led to the development of potent, systemically available, non-covalent NAAA inhibitors that feature a pyrazole (B372694) azabicyclo[3.2.1]octane structural core. nih.gov Through structure-activity relationship (SAR) studies, researchers have optimized hit compounds to produce highly potent human NAAA (h-NAAA) inhibitors. nih.gov For example, constraining a piperidine (B6355638) core into a more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial, with one such analog showing submicromolar activity against h-NAAA. acs.org
One notable compound, ARN19689, which features an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide structure, inhibits human NAAA in the low nanomolar range (IC50 = 0.042 μM) through a non-covalent mechanism. acs.org This compound also demonstrates high selectivity for NAAA over other enzymes like FAAH and acid ceramidase. nih.gov
Potential in Anti-inflammatory and Analgesic Research
The this compound scaffold and its derivatives have shown potential in anti-inflammatory and analgesic research. The inhibition of NAAA by compounds containing a related azabicyclo[3.2.1]octane core preserves the endogenous anti-inflammatory molecule PEA, which is a promising strategy for managing inflammatory conditions. nih.gov
Derivatives of 3,8-diazabicyclo[4.2.0]octane have been synthesized and evaluated as potent neuronal nicotinic acetylcholine receptor (nAChR) ligands. nih.gov Several of these analogs exhibit picomolar affinity for the hα4β2 nAChR subtype and demonstrate robust analgesic efficacy in animal models of persistent pain. nih.govresearchgate.net This suggests their potential as a novel class of non-opioid analgesics. researchgate.net Preliminary studies on (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride also suggest it may possess pain-relieving properties.
Exploration in Anticancer Research
Derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, known as oxapenams, have been investigated for their antitumor activity. nih.gov A series of these compounds, both naturally occurring and synthetic, have been evaluated. nih.gov
Specifically, 3-amino acid derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one demonstrated better antitumor activity than the naturally occurring derivative G0069A. nih.gov Some of these synthetic compounds exhibited strong cytotoxicity against P388 and KB cancer cell lines, with IC50 values ranging from 0.004 to 0.6 µg/mL. nih.gov Importantly, they did not show cross-resistance against cell lines resistant to adriamycin, 5-fluorouracil, and vincristine. nih.gov In in vivo studies, certain derivatives inhibited tumor growth of colon 26 and S-180 cells in mice by 71-84%. nih.gov
Furthermore, a class of 2-azabicyclo[4.2.0]octane compounds has been synthesized and shown to possess antitumor activity, making them candidates for the preparation of anticancer drugs. google.com
Other Emerging Biological Activities
The bicyclo[4.2.0]octane framework is a versatile scaffold with various emerging biological activities. Derivatives of this structure have been explored for their potential as β-lactamase inhibitors. nih.gov The conformation and charge distribution of bicyclic β-lactams, including 8-oxo-1-azabicyclo[4.2.0]octane and its 5-oxa derivative, have been studied to understand the structural features related to their β-lactamase inhibitory capability. nih.gov
Additionally, the 3-azabicyclo[4.2.0]octane skeleton is a component of some iso-oxacepham structures, which have been noted for their antibacterial activity. mostwiedzy.pl The modification of the core antibiotic molecule is a strategy to overcome bacterial resistance, and oxacephems represent such an approach. mostwiedzy.pl
Structure-Activity Relationship (SAR) Studies
Impact of Substituent Modifications on Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold and its analogs. For NAAA inhibitors with an azabicyclo[3.2.1]octane core, SAR studies have been instrumental. nih.gov The process involves iterative design, synthesis, and biological characterization of analogs to explore key structural regions. nih.gov
For instance, in the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, modifications were made to the heteroaromatic moiety, the functionalization of the piperidine ring, and the heteroaryl group. nih.gov It was discovered that constraining the piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold significantly boosted potency. acs.org The stereochemistry at certain positions on the azabicyclic system also plays a role in inhibitory activity. acs.org For example, an exo-configuration in one analog resulted in only modest micromolar efficacy. acs.org
In the context of antitumor agents based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one skeleton, SAR studies revealed that ester, amide, or ether derivatives at the C-3 position either had no activity or reduced antitumor activity. nih.gov Conversely, 3-amino acid derivatives showed enhanced activity. nih.gov Furthermore, trans isomers at the 3- and 5-positions exhibited superior stability and activity compared to their cis counterparts. nih.gov
For nicotinic acetylcholine receptor agonists based on a 3,8-diazabicyclo[4.2.0]octane core, SAR studies indicated that an N-unsubstituted azetidine (B1206935) moiety and a 2-chloro substituent on the pyridine ring were important for potent analgesic activity. researchgate.net
Bioisosteric Replacements and Their Effects
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of lead compounds. The this compound scaffold can be considered a bioisostere of other cyclic systems. For instance, oxetanes, which are present in the this compound structure, are used as bioisosteric replacements for gem-dimethyl groups or carbonyls.
In the development of NAAA inhibitors, constraining a flexible piperidine core into a more conformationally rigid azabicyclo[3.2.1]octane scaffold proved to be a beneficial bioisosteric replacement, leading to a five-fold increase in potency. acs.org The bicyclo[4.2.0]octane system itself offers a degree of rigidity that can be advantageous for receptor binding.
The concept of using saturated, three-dimensional scaffolds as bioisosteric replacements for flat aromatic rings is a growing trend in medicinal chemistry to improve properties like solubility and metabolic stability. colab.wsresearchgate.net The this compound core, being a saturated C(sp3)-rich structure, fits within this modern approach to drug design. colab.ws
Conformational Impact on Ligand-Receptor Binding
The rigid bicyclic structure of this compound significantly influences its interaction with biological receptors. This conformational rigidity reduces the entropic penalty upon binding, a favorable characteristic in drug design. The spatial arrangement of the oxygen and nitrogen heteroatoms is fixed, which can be crucial for precise interactions with receptor sites. researchgate.net
For instance, in the development of nicotinic acetylcholine receptor (nAChR) agonists, the 3,8-diazabicyclo[4.2.0]octane core, a related scaffold, has been instrumental. acs.orgnih.govresearchgate.net Analogs based on this core have demonstrated picomolar affinity and nanomolar agonist potency at the human α4β2 nAChR. acs.orgnih.govresearchgate.net The constrained conformation of the bicyclic system is key to achieving this high affinity and potency. nih.gov The introduction of conformational restrictions is a known strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound. researchgate.net
The defined stereochemistry of the this compound ring system allows for the precise positioning of substituents, which can then interact optimally with specific residues in a receptor's binding pocket. This is exemplified by the structure-activity relationship studies of various bicyclic ligands where the orientation of functional groups dictates the binding affinity and functional activity. nih.govresearchgate.net
Analogues and Related Bicyclic Systems in Medicinal Chemistry
The this compound scaffold is part of a larger family of bicyclic systems that have significantly impacted medicinal chemistry. Comparisons with related structures highlight the unique contributions of the oxa-aza core.
Comparison with Oxabicyclo[4.2.0]octane Derivatives
Oxabicyclo[4.2.0]octane derivatives, which lack the nitrogen atom present in the this compound core, have also been explored as rigid scaffolds in medicinal chemistry. The synthesis of these compounds, such as 7-oxabicyclo[4.2.0]octanes, can be achieved through methods like cationic iodocyclization of 2-cyclohexenemethanol derivatives. tandfonline.com These oxetane-containing bicycles are considered interesting motifs for drug discovery due to their three-dimensional structures. nih.gov
Comparison with Azabicyclo[4.2.0]octane Derivatives
Azabicyclo[4.2.0]octane derivatives are another closely related class of compounds. For example, 3,8-diazabicyclo[4.2.0]octane has been used to develop potent nAChR agonists. acs.orgnih.govresearchgate.net The presence of a second nitrogen atom can further modulate the basicity and hydrogen bonding capacity of the molecule.
Derivatives of 7-azabicyclo[4.2.0]octane are investigated for their potential antimicrobial and anticancer properties. The 2-azabicyclo[4.2.0]octane core is found in compounds with potential antitumor activity. google.com The synthesis of these compounds can be achieved through various methods, including photochemical cycloadditions. rsc.org The key distinction from this compound is the replacement of the oxygen atom with a nitrogen, which alters the molecule's polarity, hydrogen bonding capabilities, and metabolic stability.
Comparison with Other Fused Bicyclic Systems (e.g., β-Lactam Antibiotics, Tropanes)
β-Lactam Antibiotics: The bicyclo[4.2.0]octane core is a fundamental structural feature of many cephalosporin (B10832234) antibiotics, which are a major class of β-lactam antibiotics. acs.orggoogle.com These compounds typically feature a 5-thia-1-azabicyclo[4.2.0]oct-2-ene nucleus. frontiersin.org The β-lactam ring, a four-membered cyclic amide, is the key pharmacophore responsible for their antibacterial activity, which works by inhibiting bacterial cell wall synthesis. nih.govnih.gov
The core structure of various β-lactam antibiotics is often a fused ring system. For example, penicillins contain a β-lactam ring fused to a thiazolidine (B150603) ring, while cephalosporins have it fused to a dihydrothiazine ring. nih.govnih.gov The this compound scaffold shares the bicyclic nature but lacks the reactive β-lactam ring, thus it is not expected to have the same mechanism of action as β-lactam antibiotics. However, the rigid framework is a shared characteristic that can be exploited in designing molecules that mimic the spatial presentation of key functional groups.
Tropanes: Tropane (B1204802) alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are another important class of biologically active compounds. escholarship.orgrsc.org This scaffold is found in well-known molecules like cocaine and atropine. numberanalytics.comnih.gov Tropane derivatives have been extensively studied as ligands for various receptors and transporters, including the cocaine receptor. nih.govacs.org
Table of Compared Bicyclic Systems
| Bicyclic System | Core Structure | Key Features |
| This compound | Fused oxetane (B1205548) and piperidine rings | Rigid, defined stereochemistry, contains both oxygen and nitrogen heteroatoms. |
| Oxabicyclo[4.2.0]octane | Fused oxetane and cyclohexane (B81311) rings | Rigid scaffold, contains an oxygen heteroatom, lacks a basic nitrogen. nih.gov |
| Azabicyclo[4.2.0]octane | Fused azetidine and piperidine rings | Contains one or more nitrogen atoms, modulating basicity and H-bonding. acs.org |
| β-Lactam Antibiotics (Cephalosporins) | Fused β-lactam and dihydrothiazine rings | Contains a reactive β-lactam ring, antibacterial activity. nih.govnih.gov |
| Tropanes | Bridged pyrrolidine (B122466) and piperidine rings | 8-azabicyclo[3.2.1]octane core, less strained, chair-like conformation. escholarship.orgrsc.org |
Future Research Directions and Challenges in 3 Oxa 7 Azabicyclo 4.2.0 Octane Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of the 3-Oxa-7-azabicyclo[4.2.0]octane core presents a significant challenge. Currently, there is a lack of established, high-yielding, and stereoselective synthetic routes specifically for this compound. Future research will need to focus on developing such methodologies.
Challenges and Future Directions:
Stereocontrol: The fusion of a six-membered morpholine-like ring with a four-membered azetidine (B1206935) ring creates multiple stereocenters. Achieving high diastereoselectivity and enantioselectivity will be a primary hurdle.
Ring Strain: The inherent strain in the azetidine ring can make its formation and subsequent reactions challenging.
Green Chemistry Approaches: Future synthetic strategies should prioritize green chemistry principles. This includes the use of non-toxic solvents, catalytic methods over stoichiometric reagents, and atom-economical reactions. Photochemical methods, such as [2+2] cycloadditions, which have been successfully employed for the synthesis of related azabicyclo[4.2.0]octane systems, could be a promising avenue. For instance, visible-light-mediated intermolecular [2+2] cycloaddition reactions have been used to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity.
Starting Material Accessibility: The development of syntheses from readily available and inexpensive starting materials will be crucial for the broader application of this scaffold.
A potential synthetic approach could involve an intramolecular cyclization of a suitably functionalized morpholine (B109124) derivative. The table below outlines a hypothetical comparison of potential synthetic methods.
| Synthetic Method | Potential Advantages | Potential Challenges |
| Photochemical [2+2] Cycloaddition | High atom economy, potential for stereocontrol. | Regioselectivity, potential for side reactions. |
| Intramolecular Cyclization | Potentially high stereocontrol from a chiral precursor. | Synthesis of the functionalized linear precursor. |
| Transition-Metal Catalysis | Mild reaction conditions, high functional group tolerance. | Catalyst cost and toxicity, optimization of ligands. |
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry can play a pivotal role in guiding the synthesis and exploration of this compound derivatives. Given the current lack of experimental data, in silico methods can provide valuable insights into the properties and potential applications of this scaffold.
Challenges and Future Directions:
Conformational Analysis: The fused ring system can adopt various conformations. Accurate computational modeling is necessary to understand the preferred geometries and their influence on biological activity and reactivity.
Property Prediction: Quantum mechanical calculations and quantitative structure-activity relationship (QSAR) studies can be employed to predict the physicochemical properties (e.g., solubility, lipophilicity) and potential biological activities of novel derivatives. This can help prioritize synthetic targets.
Virtual Screening: Once potential biological targets are identified, virtual screening of a library of this compound derivatives can accelerate the discovery of hit compounds.
The following table presents some predicted properties for the parent compound, which can serve as a baseline for the design of new derivatives.
| Property | Predicted Value |
| Molecular Weight | 113.16 g/mol |
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 21.3 Ų |
Data sourced from PubChem. rsc.org
Exploration of Undiscovered Reactivity Profiles
The reactivity of the this compound scaffold is largely unknown. Understanding its chemical behavior is essential for its functionalization and incorporation into larger molecules.
Challenges and Future Directions:
Ring-Opening Reactions: The strained azetidine ring is a potential site for nucleophilic or electrophilic ring-opening reactions. Investigating the conditions and regioselectivity of these reactions could provide access to novel functionalized morpholine derivatives.
Functionalization of the Nitrogen Atom: The secondary amine in the azetidine ring is a key handle for derivatization through acylation, alkylation, arylation, and sulfonylation.
C-H Functionalization: Modern C-H activation strategies could enable the direct functionalization of the carbon skeleton, providing a more efficient route to a diverse range of derivatives.
Integration with Modern Drug Discovery Paradigms (excluding clinical trials)
The unique three-dimensional structure of this compound makes it an attractive scaffold for medicinal chemistry and drug discovery. Its constrained conformation can lead to improved binding affinity and selectivity for biological targets.
Challenges and Future Directions:
Scaffold Hopping and Bioisosteric Replacement: This scaffold can be explored as a bioisostere for other bicyclic systems or even monocyclic rings in existing drug molecules to improve properties such as metabolic stability and solubility.
Fragment-Based Drug Discovery (FBDD): The core scaffold or its simple derivatives could be used as fragments in FBDD campaigns to identify novel binding interactions with proteins.
Lead Optimization: For any identified bioactive derivatives, further optimization of the substitution pattern will be necessary to enhance potency, selectivity, and drug-like properties. The integration of computational design (as mentioned in 7.2) will be crucial in this phase.
Application in Materials Science and Other Non-Biological Fields
Beyond its potential in drug discovery, the this compound scaffold could find applications in materials science.
Challenges and Future Directions:
Polymer Chemistry: The bicyclic structure can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. The nitrogen and oxygen atoms can also serve as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).
Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The defined stereochemistry of the scaffold could induce high enantioselectivity in metal-catalyzed reactions.
Ionic Liquids: Quaternization of the nitrogen atom could lead to the formation of novel ionic liquids with interesting physical properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Oxa-7-azabicyclo[4.2.0]octane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies using precursors such as diamines and dihaloalkanes. For example, base-catalyzed cyclization (e.g., using K₂CO₃ or DABCO) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) is common . Reaction temperature (80–120°C) and stoichiometric ratios of precursors significantly impact ring-closure efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the bicyclic product from byproducts like uncyclized amines or dimeric species. Yield optimization requires monitoring via TLC or HPLC .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify ring substituents and stereochemistry. For example, bridgehead protons exhibit distinct splitting patterns (e.g., doublet of doublets) due to restricted rotation .
- IR : Stretching frequencies for ether (C-O, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups confirm functionalization .
- X-ray Crystallography : Resolves absolute stereochemistry in chiral derivatives, particularly for drug design applications .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The oxygen atom in the oxa-ring enhances electrophilic reactivity at adjacent carbons. For example:
- Oxidation : MCPBA or NaIO₄ selectively oxidizes bridgehead positions to form ketones or epoxides .
- Substitution : SN2 reactions at the azabicyclo nitrogen require protection/deprotection strategies (e.g., Boc groups) to avoid ring-opening side reactions .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound influence its utility as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) compare the compound’s conformationally rigid structure to known nAChR ligands like epibatidine. The oxa-ring introduces torsional strain, altering binding affinity at α4β2 subtypes. Competitive radioligand assays (³H-epibatidine displacement) quantify Ki values, while mutagenesis studies identify critical receptor residues for interaction .
Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to direct asymmetric cyclization .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives of racemic mixtures .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers, validated by circular dichroism (CD) spectra .
Q. How do computational methods predict the metabolic stability of this compound-based drug candidates?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME simulate cytochrome P450 metabolism, highlighting vulnerable sites (e.g., bridgehead carbons) for oxidative degradation .
- MD Simulations : Analyze binding persistence at target receptors (e.g., μ-opioid receptors) under physiological conditions, using AMBER or GROMACS .
Data Contradiction Analysis
Q. Why do reported biological activities of this compound derivatives vary across studies?
- Methodological Answer : Discrepancies arise from:
- Stereochemical Purity : Impure enantiomers (e.g., 70:30 ratio) skew IC₅₀ values in receptor assays .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering membrane permeability in cell-based studies .
- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ion concentrations (Mg²⁺, Ca²⁺) modulate receptor-ligand kinetics .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
